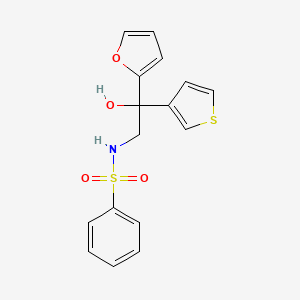

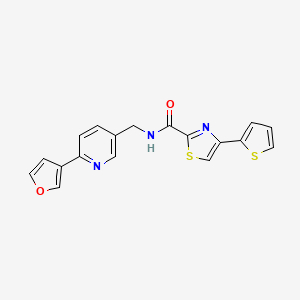

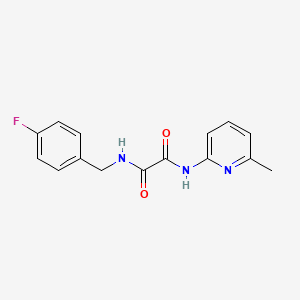

![molecular formula C17H13N3OS2 B2403224 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide CAS No. 860609-95-6](/img/structure/B2403224.png)

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide” is an organic compound with the molecular formula C17H13N3OS2. It has a molecular weight of 339.44 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13N3OS2/c18-8-9-22-17-14 (11-4-2-1-3-5-11)15 (13 (10-19)23-17)20-16 (21)12-6-7-12/h1-5,12H,6-7,9H2, (H,20,21) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.44 . It is a solid in its physical form .Applications De Recherche Scientifique

Heterocyclic Synthesis and Medicinal Chemistry

Cyanoacetamide derivatives, including our compound of interest, serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano functionalities in these compounds enable reactions with common bidentate reagents, leading to diverse heterocyclic moieties. Researchers have explored their potential in evolving better chemotherapeutic agents .

Cyanoacetylation of Amines

The synthesis of cyanoacetamides involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This versatile and economical method yields N-aryl or N-heteryl cyanoacetamides. Notably, the active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. The resulting cyanoacetamide derivatives find applications in drug discovery and organic synthesis .

Biologically Active Compounds

Cyanoacetamide derivatives have drawn attention due to their reported biological activities. Biochemists have explored their potential as building blocks for novel compounds with therapeutic relevance. By modifying the cyanoacetamide scaffold, researchers aim to develop chemotherapeutic agents, antimicrobial compounds, and other bioactive molecules .

Pyrrole Derivatives

The cyclocondensation of our compound with phenacyl bromide in boiling ethanol yields pyrrole derivatives. These compounds exhibit interesting properties and may find applications in materials science, organic electronics, or as intermediates in complex syntheses .

Mass Spectrometry Studies

Researchers have studied the fragmentation patterns of related compounds, such as 5-[(cyanomethyl)sulfanyl]-1H-pyrrol-2-amines, under electron impact and chemical ionization. Understanding their mass spectra aids in identifying and characterizing these molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c18-8-9-22-17-14(11-4-2-1-3-5-11)15(13(10-19)23-17)20-16(21)12-6-7-12/h1-5,12H,6-7,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWXJPIEFHSGNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(SC(=C2C3=CC=CC=C3)SCC#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

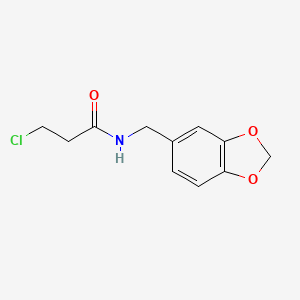

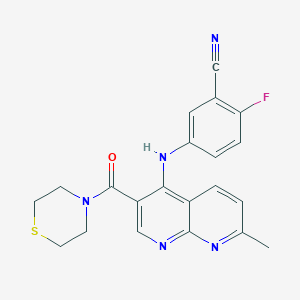

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)

![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)

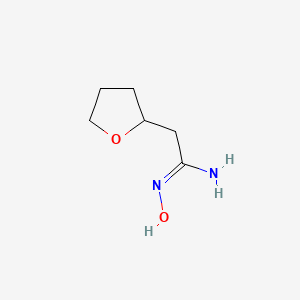

![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)

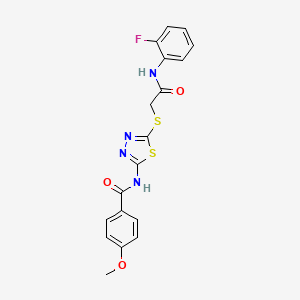

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)